4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with difluoro and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ring followed by the introduction of the difluoro and methoxyphenyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives to introduce the carboxylic acid group.
Fluorination Reactions:
Methoxylation: The methoxy group can be introduced using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the difluoro groups to other functional groups.
Substitution Reactions: The methoxyphenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antiviral activities. These properties make it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various materials, including polymers and coatings. Its properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the methoxyphenyl group.
3-Methoxybenzoic acid: Contains the methoxyphenyl group but lacks the difluoro substitution on the cyclohexane ring.
Uniqueness: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to its combination of difluoro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.
Properties
Molecular Formula |
C14H16F2O3 |
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Molecular Weight |
270.27 g/mol |
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-4-2-3-10(9-11)13(12(17)18)5-7-14(15,16)8-6-13/h2-4,9H,5-8H2,1H3,(H,17,18) |
InChI Key |
ZEHSDFGXXJDTJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
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